molecular formula C34H26N6Na2O8S2 B1615325 Benzopurpurin 10B CAS No. 2868-75-9

Benzopurpurin 10B

Cat. No.: B1615325
CAS No.: 2868-75-9
M. Wt: 756.7 g/mol
InChI Key: XVJNOIOHMFFFIP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Benzopurpurin 10B is a synthetic azo dye known for its vibrant red color. It is primarily used as a biological stain and in various industrial applications. The compound has the molecular formula C34H29N6NaO8S2 and a molecular weight of 736.75 g/mol . It is soluble in water and alcohol but insoluble in other organic solvents .

Chemical Reactions Analysis

Types of Reactions: Benzopurpurin 10B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzopurpurin 10B has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzopurpurin 10B involves its ability to bind to specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. In antiviral research, it has been shown to inhibit the activity of certain viral enzymes, thereby reducing viral infectivity .

Comparison with Similar Compounds

Uniqueness of Benzopurpurin 10B: this compound is unique due to its specific molecular structure, which imparts distinct staining properties and makes it particularly effective in certain biological and industrial applications .

Properties

CAS No.

2868-75-9

Molecular Formula

C34H26N6Na2O8S2

Molecular Weight

756.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H28N6O8S2.2Na/c1-47-29-15-19(11-13-25(29)37-39-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)38-40-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)36;;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

XVJNOIOHMFFFIP-UHFFFAOYSA-L

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

2868-75-9

Origin of Product

United States

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